4-Cyclopropylpyridin-3-amine
CAS No.: 1365763-16-1
Cat. No.: VC2945685
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1365763-16-1 |
---|---|
Molecular Formula | C8H10N2 |
Molecular Weight | 134.18 g/mol |
IUPAC Name | 4-cyclopropylpyridin-3-amine |
Standard InChI | InChI=1S/C8H10N2/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2,9H2 |
Standard InChI Key | YYWVCHXPHRGPHK-UHFFFAOYSA-N |
SMILES | C1CC1C2=C(C=NC=C2)N |
Canonical SMILES | C1CC1C2=C(C=NC=C2)N |
Introduction
Chemical Identification and Structure
Basic Chemical Properties
4-Cyclopropylpyridin-3-amine is a heterocyclic compound containing a pyridine core with specific functional group substitutions. The compound features a three-membered cyclopropyl ring at the 4-position of the pyridine and an amino group at the 3-position. The table below summarizes its key chemical identification parameters:
Property | Value |
---|---|
Compound ID | BB35-3065 |
Chemical Name | 4-Cyclopropylpyridin-3-amine |
Molecular Formula | C8H10N2 |
Molecular Weight | 134.18 g/mol |
CAS Number | 1365763-16-1 |
MFCD Number | MFCD22379683 |
SMILES Notation | C1CC1c1ccncc1N |
The pyridine ring provides an aromatic, nitrogen-containing heterocyclic scaffold, while the cyclopropyl group introduces structural rigidity and specific conformational properties. The amine substituent serves as a potential hydrogen bond donor/acceptor and provides a reactive site for further chemical modifications .
Structural Significance
The specific arrangement of functional groups in 4-cyclopropylpyridin-3-amine contributes to its chemical behavior and biological activity. The cyclopropyl group is particularly noteworthy as it:
-
Introduces ring strain that affects molecular geometry
-
Modifies the electronic distribution within the pyridine ring
-
Can act as a metabolic shield, potentially increasing metabolic stability
-
May enhance binding interactions with biological targets
The strategic positioning of the amino group at the 3-position relative to the cyclopropyl group creates a distinct electronic environment that influences reactivity patterns and potential interactions with biological receptors .
Synthesis and Preparation Methods
Synthetic Approaches
According to patent literature, 4-cyclopropylpyridin-3-amine can be synthesized through deprotection of a Boc-protected precursor. The documented method involves treating tert-butyl 4-cyclopropylpyridin-3-ylcarbamate with hydrochloric acid in dioxane:
"Tert-butyl 4-cyclopropylpyridin-3-ylcarbamate (393 mg, 1.677 mmol) was dissolved in 4 M HCl in dioxane (30 mL)" .
This approach represents a common synthetic strategy in medicinal chemistry, where amino groups are often protected during multistep syntheses to prevent unwanted side reactions before being deprotected in the final stages.
Biological Activity and Applications
Role in Hepatitis C Research
The most significant application of 4-cyclopropylpyridin-3-amine appears to be in the development of hepatitis C virus (HCV) inhibitors. The compound is mentioned in a patent titled "Hepatitis C Inhibitors and Uses Thereof," suggesting its importance in antiviral research .
Hepatitis C affects millions worldwide and represents a significant public health challenge. The patent documentation indicates that 4-cyclopropylpyridin-3-amine or its derivatives may contribute to compounds that "inhibit HCV" and could be used "either in combination with or in lieu of an interferon agent and/or ribavirin" .
This is particularly significant considering the limitations of traditional HCV treatments, which the patent notes can:
-
Require 24-48 weeks of treatment
-
Produce numerous side effects including "flu-like symptoms, extreme fatigue, nausea, loss of appetite, thyroid problems, high blood sugar, hair loss"
-
Achieve insufficient cure rates, especially for HCV genotypes 1 and 4
Pharmaceutical Building Block
Beyond its specific role in HCV research, 4-cyclopropylpyridin-3-amine serves as a valuable building block in medicinal chemistry. Compounds containing the cyclopropylpyridine scaffold have demonstrated utility in various pharmaceutical applications.
The chemical versatility of this compound, with its functional handles for further modification, makes it an attractive intermediate in the synthesis of more complex therapeutic candidates. The amine group provides a point for introducing additional functionality through various coupling reactions, while the pyridine nitrogen offers another site for potential derivatization .
Structure-Activity Relationships
Related Compounds
Understanding 4-cyclopropylpyridin-3-amine's biological potential can be enhanced by examining structurally similar compounds with documented activities:
-
4-Cyclopropoxy-5-fluoropyridin-3-amine: This related compound differs by the presence of a cyclopropoxy group instead of cyclopropyl, and an additional fluorine atom. It has been noted to exhibit "significant potential in medicinal chemistry due to its unique structural features and biological activities".
-
3-Cyclopropyl-4-(cyclopropylmethoxy)pyridine: This compound features a different substitution pattern but maintains the cyclopropyl-pyridine motif, suggesting the broader utility of this scaffold in pharmaceutical research .
-
Complex pyrido[1,2-c]pyrimidine derivatives: More elaborate structures containing the cyclopropyl-substituted pyridine element have been developed as part of "a new fluoroquinolone-like class of antibacterial agents," indicating the versatility of this structural motif .
Key Structural Features
Several structural elements of 4-cyclopropylpyridin-3-amine likely contribute to its biological activity profile:
-
The pyridine core serves as a rigid, aromatic scaffold that can participate in π-stacking interactions with aromatic amino acid residues in protein targets.
-
The basic pyridine nitrogen can act as a hydrogen bond acceptor or coordinate with metal ions in enzymatic active sites.
-
The cyclopropyl group introduces conformational constraints and may enhance metabolic stability by blocking potential sites of oxidative metabolism.
-
The amine functionality provides opportunities for hydrogen bonding interactions and serves as a point for further structural elaboration in drug development .
Current Research Status and Future Perspectives
Current Applications
Based on the patent documentation, 4-cyclopropylpyridin-3-amine is currently utilized in research focused on developing improved therapies for hepatitis C infection. The compound appears to be incorporated into more complex molecular structures designed to address the limitations of existing HCV treatments .
The compound is commercially available as a building block for medicinal chemistry research, suggesting its ongoing utility in pharmaceutical development beyond HCV applications .
Research Gaps and Opportunities
Several areas warrant further investigation regarding 4-cyclopropylpyridin-3-amine:
-
Comprehensive structure-activity relationship studies examining systematic modifications to the basic scaffold
-
Detailed mechanistic studies to elucidate precise modes of action against viral targets
-
Exploration of activity against other viral pathogens beyond HCV
-
Development of more efficient and scalable synthetic routes
-
Investigation of potential applications in treating other diseases, particularly where pyridine-based drugs have shown efficacy
Future Research Directions
The pharmaceutical potential of 4-cyclopropylpyridin-3-amine suggests several promising research avenues:
-
Design and synthesis of derivative libraries with enhanced potency and selectivity against HCV or other viral targets
-
Incorporation into multifunctional antiviral agents that can address multiple aspects of viral lifecycle
-
Application in combination therapies to potentially reduce treatment duration and side effects
-
Exploration of structure-based drug design approaches utilizing computational modeling to optimize interactions with specific viral proteins
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume